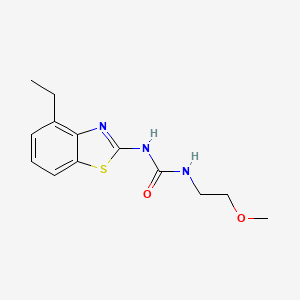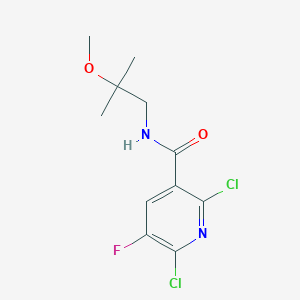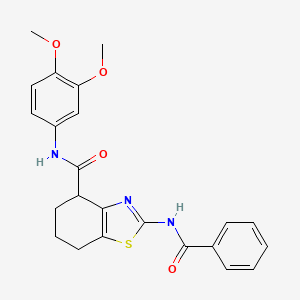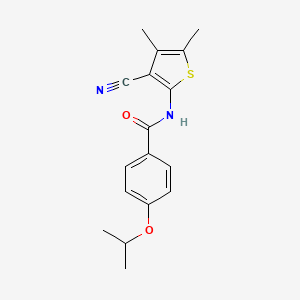![molecular formula C11H10FN3O B2942623 2-[(4-fluorophenyl)amino]-6-methylpyrimidin-4(3H)-one CAS No. 214535-62-3](/img/structure/B2942623.png)
2-[(4-fluorophenyl)amino]-6-methylpyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-fluorophenyl)amino]-6-methylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C11H10FN3O and its molecular weight is 219.219. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
2-[(4-fluorophenyl)amino]-6-methylpyrimidin-4(3H)-one belongs to a class of compounds that have been synthesized and studied for their chemical properties and reactivity. The process involves the diazotization of corresponding aminopyrimidines and treatment with various reagents to produce fluoropyrimidines, indicating a high reactivity towards piperidinolysis compared to other halogenopyrimidines. This enhanced reactivity suggests potential for diverse chemical modifications and applications in synthesis (Des J. Brown & P. Waring, 1974).
Antimicrobial and Antitumor Activity
Research into the antimicrobial and antitumor potential of related pyrimidine derivatives has shown promising results. Compounds synthesized from similar chemical structures have demonstrated significant inhibitory activity against a range of pathogens, including Pneumocystis carinii and Toxoplasma gondii, as well as antitumor activity against certain cancer cell lines. This indicates the potential of this compound derivatives for developing new antimicrobial and anticancer therapies (C. Robson et al., 1997).
Molecular Interactions and Structural Analysis
The study of molecular interactions, particularly hydrogen bonding, is crucial in understanding the behavior of chemical compounds in various environments. Research on sulfur-substituted 2-aminopyrimidines, which share a core structure with this compound, has provided insights into the solid-state packing and hydrogen-bonding associations. These studies are fundamental for the development of new materials and drugs, demonstrating the importance of detailed structural analysis (D. Lynch et al., 2002).
Antiviral Properties
The antiviral properties of pyrimidine derivatives, including those structurally related to this compound, have been explored, showing effectiveness against herpes viruses and retroviruses. These findings suggest potential applications in antiviral drug development, highlighting the compound's relevance in addressing global health challenges (A. Holý et al., 2002).
Chemopreventive Potential
Investigations into the chemopreventive potential of pyrimidine derivatives against carcinogenesis have yielded positive results. For instance, certain derivatives have shown efficacy in suppressing tumor growth in vivo, indicating the promise of this compound and its analogs in cancer prevention and treatment (J. Thanusu et al., 2011).
Propiedades
IUPAC Name |
2-(4-fluoroanilino)-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O/c1-7-6-10(16)15-11(13-7)14-9-4-2-8(12)3-5-9/h2-6H,1H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIJQFXXQBGGDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(3-bromophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B2942543.png)
![(3-(4-Fluorophenyl)azepan-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2942544.png)
![N-(2,5-difluorophenyl)-2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2942547.png)
![N-(quinolin-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2942550.png)
![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2942551.png)




![[(4-Amino-3,5-diethylphenyl)sulfanyl]formonitrile](/img/structure/B2942557.png)



![3-phenyl-N-[4-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2942561.png)
